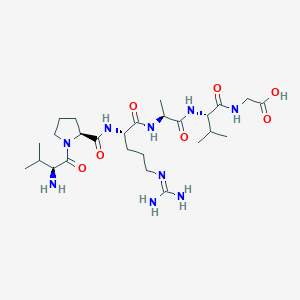

Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl-

Description

Overview of Bioactive Peptides in Biochemistry

Bioactive peptides are short amino acid chains embedded within precursor proteins, requiring enzymatic cleavage for activation. These molecules exhibit diverse physiological roles, including antimicrobial, antioxidant, and immunomodulatory activities. Their biological efficacy stems from sequence-specific interactions with cellular receptors or enzymes, enabling targeted modulation of pathways such as angiotensin-converting enzyme (ACE) inhibition or mineral binding. For example, enzymatic hydrolysis of casein releases calcium-binding phosphopeptides, which enhance mineral absorption.

The structural diversity of bioactive peptides arises from variable amino acid compositions, with proline, arginine, and hydrophobic residues frequently dominating functional motifs. Proline’s cyclic structure introduces conformational rigidity, while arginine’s guanidinium group facilitates electrostatic interactions. Such features enable peptides to maintain stability in physiological environments and engage selectively with molecular targets.

Significance of Elastin-Derived Peptides in Extracellular Matrix Biology

Elastin-derived peptides (EDPs), generated through proteolytic degradation of elastin, are critical mediators of ECM remodeling. Elastin, a key structural protein in arteries, lungs, and skin, undergoes low turnover rates, making its degradation irreversible under pathological conditions like inflammation or aging. EDPs such as the Val-Gly-Val-Ala-Pro-Gly (VGVAPG) hexapeptide bind to the 67-kDa elastin-binding protein (EBP), triggering pathways that influence cell proliferation, oxidative stress, and inflammation.

In the central nervous system, EDPs accumulate in cerebrospinal fluid post-ischemic stroke and may exacerbate neurodegenerative processes by promoting β-amyloid production. Their dual role as both signaling molecules and biomarkers of ECM breakdown underscores their importance in tissue homeostasis and disease progression.

Structural and Functional Relevance of Valine-Proline-Arginine-Alanine-Valine-Glycine Motifs

The VPRAGV sequence shares structural homology with EDPs like VGVAPG, featuring proline-induced kinks and hydrophobic valine residues that enhance membrane interaction. Arginine’s inclusion introduces a cationic charge, potentially enabling binding to anionic glycosaminoglycans in the ECM or cell-surface receptors. Comparative analysis of elastin-derived motifs reveals conserved features:

Proline’s role in conferring structural stability is critical for maintaining peptide conformation during receptor engagement. In VPRAGV, the Val-Pro-Arg triad may facilitate interactions with integrins or G-protein-coupled receptors, analogous to EDP signaling mechanisms. Computational modeling suggests arginine’s guanidinium group could stabilize hydrogen bonds with EBP’s galactosidase domain, though experimental validation is needed.

The alanine and glycine residues in VPRAGV may enhance flexibility, allowing adaptation to diverse binding pockets. Glycine’s small side chain minimizes steric hindrance, a feature exploited in synthetic elastin-like polypeptides for drug delivery. Further research is required to elucidate whether VPRAGV exhibits unique bioactivities, such as modulating immune responses or influencing vascular permeability, as observed in related EDPs.

Properties

CAS No. |

642410-24-0 |

|---|---|

Molecular Formula |

C26H47N9O7 |

Molecular Weight |

597.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H47N9O7/c1-13(2)19(27)25(42)35-11-7-9-17(35)23(40)33-16(8-6-10-30-26(28)29)22(39)32-15(5)21(38)34-20(14(3)4)24(41)31-12-18(36)37/h13-17,19-20H,6-12,27H2,1-5H3,(H,31,41)(H,32,39)(H,33,40)(H,34,38)(H,36,37)(H4,28,29,30)/t15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

FMTVPALXUREDOO-TXTPUJOMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides like Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl-. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, allowing precise control over sequence and purity.

Attachment of the First Amino Acid to Solid Support

The C-terminal amino acid (in this case, L-valyl) is covalently attached to an insoluble resin, typically polystyrene-based.Deprotection of the Amino Group

The N-terminal protecting group (commonly Fmoc) is removed under mild basic conditions (e.g., piperidine in DMF).Coupling of the Next Protected Amino Acid

The next amino acid, protected at the N-terminus and activated at the carboxyl group (e.g., using HBTU, HATU, or DIC as coupling agents), is added to the growing chain.Repetition of Deprotection and Coupling Cycles

Steps 2 and 3 are repeated sequentially for each amino acid in the peptide sequence: glycine, L-valyl, L-prolyl, L-arginyl, L-alanyl, and L-valyl.Cleavage and Deprotection

After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acids (e.g., trifluoroacetic acid with scavengers).Purification

The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

- High efficiency and yield for peptides up to 50 residues.

- Automation capability for reproducibility.

- Facilitates incorporation of modified amino acids or labels.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is sometimes employed for industrial-scale synthesis or when SPPS is less efficient. It involves solution-phase coupling of protected amino acids or peptide fragments.

- Typically used for longer peptides or when fragment condensation is required.

- Requires multiple purification steps after each coupling.

- Can achieve high purity but is more labor-intensive.

Specific Procedure from Patent Literature

A patent (ES391701A1) describes a method applicable to peptides similar in structure, involving:

- Reaction of a blocked amino acid attached to a support.

- Acidic removal of blocking groups followed by neutralization and washing.

- Introduction of the next blocked amino acid using peptide bond-forming agents.

- Repetition of these steps until the full peptide is assembled.

- Final cleavage of blocking groups to yield the free peptide.

This method aligns with SPPS principles and emphasizes solvent washes and controlled deprotection to ensure purity and yield.

Detailed Data Table: Synthesis Parameters and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Resin Loading | Polystyrene resin with linker (e.g., Wang resin) | C-terminal amino acid attachment |

| 2 | N-terminal Deprotection | Piperidine in DMF (20% v/v) | Removes Fmoc protecting group |

| 3 | Amino Acid Coupling | Fmoc-protected amino acid + HBTU/HATU + DIPEA | Coupling efficiency critical |

| 4 | Washing | DMF, DCM, or other solvents | Removes excess reagents and byproducts |

| 5 | Repetition of Steps 2-4 | Sequential addition of Gly, Val, Pro, Arg, Ala, Val | Sequence-specific assembly |

| 6 | Final Cleavage and Deprotection | TFA with scavengers (e.g., water, TIS) | Releases peptide from resin |

| 7 | Purification | Preparative HPLC | Achieves >95% purity |

Research Findings on Preparation Efficiency and Purity

- Yield: SPPS typically achieves yields of 70-90% per coupling step; overall yield depends on sequence length and complexity.

- Purity: Final peptides purified by HPLC often exceed 95% purity, confirmed by mass spectrometry and analytical HPLC.

- Side Reactions: Proline residues can cause steric hindrance, requiring optimized coupling times or double coupling steps.

- Arginine Handling: Arginine side chains require strong protecting groups (e.g., Pbf or Pmc) to prevent side reactions during synthesis.

Comparative Analysis with Related Peptides

| Peptide Sequence | Synthesis Method | Challenges | Applications |

|---|---|---|---|

| Glycine, L-valyl-L-prolyl- | SPPS | Proline-induced steric hindrance | Structural studies, bioactivity |

| Glycine, L-valyl-L-arginyl- | SPPS, LPPS | Arginine side-chain protection | Therapeutic peptides |

| Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- | SPPS | Multi-step synthesis, purification | Bioactive peptide research |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- does not contain these amino acids.

Reduction: Reduction reactions can break disulfide bonds in peptides, but this compound lacks cysteine residues.

Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can yield peptides with altered sequences and properties.

Scientific Research Applications

Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- has diverse applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.

Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

Valyl-Alanyl-Prolyl-Glycine (VAPG)

- Structure : VAPG (Val-Ala-Pro-Gly) is a tetrapeptide derived from elastin’s hexapeptide repeat (VGVAPG).

- Function : Acts as a quantitative marker for human elastin due to its amplification in thermolysin digests .

- Molecular weight: VAPG (≈370 Da) vs. GVPAV (≈600–650 Da estimated). Applications: VAPG is used in connective tissue disease diagnostics; GVPAV’s arginine may enable cell-penetrating or antimicrobial roles .

Glycine, L-alanyl-L-prolylglycyl-L-valyl- (CAS 89526-97-6)

- Structure : Gly-Ala-Pro-Gly-Val (GAPGV).

- Properties: Molecular formula: C₁₇H₂₉N₅O₆; molecular weight: 399.44 Da .

- Applications: Limited data, but shorter sequences like GAPGV are often used in peptide-based drug design .

Glycine, N-(1-oxohexadecyl)-L-valylglycyl-L-valyl-L-alanyl-L-prolyl- (CAS 171263-26-6)

- Structure : A glycine peptide modified with a palmitoyl group (C16 acyl chain).

- Properties: Enhanced lipophilicity due to the fatty acyl group, improving membrane interaction. Potential use in topical formulations or antimicrobial agents .

- Contrast with GVPAV : The palmitoyl modification distinguishes it from unmodified GVPAV, which lacks lipid-derived functional groups .

Glycine, glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl- (CAS 676264-31-6)

- Structure : Gly-Gly-Asn-Gln-Pro-Ala.

- Physicochemical Properties :

Comparative Analysis Table

Research Findings and Functional Implications

Structural and Functional Insights

- Arginine’s Role : GVPAV’s arginine residue may confer cationic properties, enabling interactions with negatively charged cell membranes or nucleic acids, similar to cell-penetrating peptides (e.g., HIV-TAT) .

Biological Activity

Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- is a complex peptide composed of several amino acids, each contributing to its biological activity. This article explores the biological functions, mechanisms of action, and research findings related to this peptide.

Structure and Composition

The peptide consists of six amino acids:

- Glycine (Gly)

- L-Valine (Val)

- L-Proline (Pro)

- L-Arginine (Arg)

- L-Alanine (Ala)

- L-Valine (Val)

This sequence imparts unique structural properties that influence its biological roles.

The biological activity of this peptide can be attributed to several mechanisms:

- Nitric Oxide Production : L-Arginine is a well-known precursor for nitric oxide (NO), which plays a critical role in vasodilation and cardiovascular health. The presence of L-Arginine in the peptide suggests potential cardiovascular benefits through enhanced NO synthesis.

- Cell Signaling : The peptide may interact with various cell surface receptors and intracellular signaling pathways, influencing processes such as cell growth, differentiation, and metabolism.

- Angiotensin-Converting Enzyme Inhibition : Similar peptides have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial for maintaining normal blood pressure levels. This effect has been observed in related tripeptides like L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) .

Case Studies and Experimental Data

- Cardiovascular Effects :

- Safety and Toxicology :

-

Peptide Stability and Synthesis :

- The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), which ensures high purity and stability for biological applications. The specific sequence contributes to its solubility and bioactivity.

Comparative Analysis of Related Peptides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.